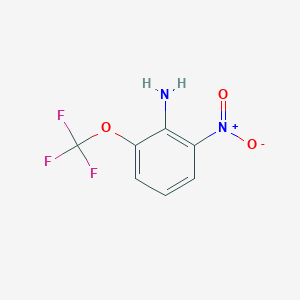

2-Nitro-6-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-1-2-4(6(5)11)12(13)14/h1-3H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBYWLQBIKTTNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Strategic Approaches for 2 Nitro 6 Trifluoromethoxy Aniline

Direct Synthesis Routes to 2-Nitro-6-(trifluoromethoxy)aniline

Direct synthesis routes aim to introduce the necessary functional groups onto a pre-existing aniline (B41778) or benzene (B151609) ring in a minimal number of steps.

A primary strategy for the synthesis of this compound involves the regioselective nitration of a trifluoromethoxyaniline precursor. The directing effects of the amino and trifluoromethoxy groups play a crucial role in determining the position of nitration. The amino group is a strong activating group and an ortho-, para-director, while the trifluoromethoxy group is a deactivating group and a meta-director. This interplay of electronic effects can be exploited to achieve the desired 2-nitro substitution pattern.

Recent advancements in nitration chemistry have focused on developing milder and more selective reagents to control the regioselectivity of the reaction. For instance, the use of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) has been reported as an effective promoter and nitro source for the ortho-nitration of aniline derivatives. nih.gov This method may proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron(III) nitrate. nih.gov Another approach involves the use of tert-butyl nitrite (B80452), which has been shown to be effective for the regioselective nitration of N-alkyl anilines under mild conditions. figshare.comresearchgate.net

| Reagent | Key Features | Potential Advantages |

|---|---|---|

| Fe(NO₃)₃·9H₂O | Promoter and nitro source for ortho-nitration. nih.gov | Utilizes a nontoxic and inexpensive iron reagent. nih.gov |

| tert-Butyl Nitrite | Enables regioselective ring nitration of N-alkyl anilines. researchgate.net | Proceeds under mild conditions with a wide range of substrates. figshare.comresearchgate.net |

An alternative direct approach involves introducing the trifluoromethoxy (OCF₃) group onto a pre-nitrated aniline scaffold. This can be a challenging transformation due to the electron-withdrawing nature of the nitro group, which can deactivate the ring towards electrophilic trifluoromethoxylation. However, specialized methods have been developed to overcome this hurdle.

O-Trifluoromethylation strategies typically involve the use of electrophilic trifluoromethylating reagents. While direct trifluoromethoxylation of a nitroaniline can be difficult, a two-step sequence involving O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by a migration has proven effective. nih.gov In this method, the O-trifluoromethylation is a radical-mediated process. nih.gov

A notable advancement in the synthesis of ortho-trifluoromethoxylated anilines is the development of intramolecular OCF₃ migration protocols. nih.gov This strategy involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced migration of the OCF₃ group to the ortho position of the aniline ring. nih.govnih.gov The proposed mechanism for the migration involves the heterolytic cleavage of the N-OCF₃ bond, forming a nitrenium ion and a trifluoromethoxide. nih.govnih.gov This is followed by the recombination of these species at the ortho position. nih.gov This protocol offers a powerful way to access a variety of ortho-OCF₃ aniline derivatives. nih.gov

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| O-Trifluoromethylation | A radical-mediated process to form an N-OCF₃ bond. nih.gov | Requires exclusion of oxygen. nih.gov |

| OCF₃ Migration | Thermally induced intramolecular rearrangement. nih.gov | Higher temperatures may be needed for electron-deficient arenes. nih.gov |

Multi-step syntheses provide a versatile platform for the construction of this compound, often starting from more readily available precursors. For instance, a process for preparing 2-trifluoromethoxyaniline involves the nitration of 1,2-dichloro-4-trifluoromethoxybenzene. google.com The resulting nitrated intermediates can then be further manipulated to yield the target aniline derivative. google.com Another approach starts with 2-trifluoromethyl-4-chloro-nitrobenzene, which can be catalytically reduced and dechlorinated to produce 2-trifluoromethylaniline, a related structural motif. google.com

Introduction of the Trifluoromethoxy Group onto Nitrated Aniline Scaffolds

Advanced Synthetic Techniques and Conditions

The synthesis of specialized aromatic compounds like this compound often benefits from advanced synthetic techniques to improve yield, selectivity, and safety. The nitration of aromatic compounds, a key step in many synthetic routes, is a powerful tool in organic synthesis. orgchemres.org Modern methods focus on achieving high regioselectivity and employing catalysts to enhance reaction efficiency. orgchemres.org For example, the use of metal-free conditions for nitration reactions, such as employing tert-butyl nitrite, offers an alternative to traditional methods. rsc.org

Furthermore, the conditions for reactions such as amination are critical. The synthesis of 2-nitroaniline (B44862) from 2-chloronitrobenzene requires high temperatures and pressures in an autoclave, highlighting the need for careful control of reaction parameters due to the exothermic nature of the reaction. chemicalbook.com The development of continuous flow processes can offer better temperature control and improved safety for such hazardous reactions. chemicalbook.com

Catalytic Approaches in C-N and C-O Bond Formation

Catalytic methods are central to the efficient synthesis of substituted anilines, primarily through the reduction of a nitro group to form the C-N bond of the amine. The formation of the C-O bond for the trifluoromethoxy group often occurs earlier in the synthetic sequence, followed by nitration and reduction.

One of the most common and effective methods for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroaromatics. wikipedia.org For precursors to substituted anilines, this transformation is frequently achieved using molecular hydrogen in the presence of a metal catalyst. google.com Palladium on activated carbon (Pd/C) is a widely used and effective catalyst for such reductions. sci-hub.se The process involves the reduction of a nitro group and, if necessary, simultaneous dehalogenation, to yield the target aniline. For instance, the synthesis of 2-trifluoromethylaniline from 2-trifluoromethyl-4-chloro-nitrobenzene can be achieved in a single step through catalytic reduction and dechlorination. google.com This highlights a common industrial strategy where a halogenated nitroaromatic is used as a precursor.

In the context of this compound, a plausible synthetic route would involve the catalytic reduction of a precursor like 1-trifluoromethoxy-2,3-dinitrobenzene or a related halogenated nitroaromatic. The choice of catalyst is critical; while palladium on carbon is highly effective, other catalysts like nickel powder have shown little to no reactivity toward certain halogenated aniline derivatives. sci-hub.se The efficiency of these catalytic C-N bond formations is significantly influenced by reaction parameters such as temperature, pressure, and solvent choice. sci-hub.seacs.org

More advanced "metal-free" catalytic systems using hypervalent iodine compounds have also been developed, which can promote the formation of C-N and C-O bonds under mild conditions. nih.gov Iron-catalyzed C-H bond amination has also emerged as a direct method to produce primary anilines, offering an alternative to the classic nitration-reduction sequence. acs.org

Solvent-Free and Environmentally Conscious Methodologies

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of anilines and their derivatives, this includes the use of greener solvents, recyclable catalysts, and solvent-free reaction conditions.

Ultrasound-promoted synthesis represents a move toward more environmentally friendly procedures. For example, the one-pot synthesis of N-substituted 5-(3,3,3-trifluoro-2-oxopropylidene)pyrrolidin-2-ones has been successfully carried out using ethanol (B145695) as a green solvent. researchgate.net Such techniques, which often lead to higher yields and shorter reaction times, could be adapted for the synthesis of this compound precursors.

The use of hypervalent iodine reagents is also considered an environmentally friendly approach due to the benign character of iodine compounds. umich.eduarkat-usa.org These reagents can be used for various oxidative transformations, and some can be recycled or used in catalytic amounts. nih.govarkat-usa.org

In catalytic reductions, the choice of solvent and hydrogen source can be tailored for a greener profile. While polar organic solvents like methanol (B129727) are common, processes using water as a solvent are being explored. google.comgoogle.com The use of formic acid salts as an in situ hydrogen donor in catalytic transfer hydrogenation offers an alternative to using molecular hydrogen gas, which can present safety and handling challenges. sci-hub.se

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.

Temperature and pressure are critical variables in the catalytic hydrogenation of nitroaromatics. In the synthesis of 2-trifluoromethoxyaniline from its dichlorinated nitro precursor, hydrogenation is typically carried out at temperatures ranging from 0°C to 200°C, with a preferred range of 30°C to 100°C, and under hydrogen pressures of 1 to 200 bar, often around 5 to 10 bar. google.com For the preparation of 2-trifluoromethylaniline, reaction temperatures can range from 0°C to 150°C, with a preference for 10°C to 80°C to ensure high yield and selectivity. google.com

Exothermic reactions, such as nitrations and certain hydrogenations, require careful temperature control to prevent runaway reactions and the formation of byproducts. chemicalbook.com For instance, the nitration of 1,2-dichloro-4-trifluoromethoxybenzene is maintained between 20°C and 40°C. google.com Similarly, in catalytic hydrogenations, cooling may be necessary to keep the internal temperature within a desired range, for example, between 20-25°C. google.com

The relative amounts of catalyst and reagents are crucial for driving the reaction to completion and minimizing side reactions. In catalytic reductions, the amount of catalyst, such as Pd/C, is typically a small fraction of the substrate weight. google.com The stoichiometry of the hydrogen source is also critical. For example, when using formate (B1220265) salts for hydrodehalogenation, the amount must be carefully controlled, as over-reduction can be a principal side reaction. sci-hub.se

In bromination reactions, such as the synthesis of 2,6-dibromo-4-trifluoromethoxyaniline, the molar ratio of the aniline precursor to the brominating agent (e.g., a combination of sodium bromide and hydrogen peroxide) is optimized to achieve high yields. A slight excess of the brominating agent is often used. google.com

The table below summarizes typical reaction parameters for key steps in the synthesis of related substituted anilines, which can inform the strategic approach for this compound.

| Reaction Type | Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene | Pd/C | Methanol | 30 | 10 | 51 | google.com |

| Catalytic Hydrogenation | 2-Trifluoromethyl-4-chloro-nitrobenzene | Pd/C | Methanol | 20-25 | ~1.2 | ~78 | google.com |

| Nitration | 1,2-dichloro-4-trifluoromethoxybenzene | HNO₃/H₂SO₄ | Sulfuric Acid | 20-40 | Atmospheric | - | google.com |

| Bromination | 4-trifluoromethoxyaniline | NaBr/H₂O₂/Ammonium Molybdate | Dichloromethane/Water | 40 | Atmospheric | 95 | google.com |

Trifluoromethoxylation Reagents and Their Application in Aniline Chemistry

The introduction of the trifluoromethoxy (OCF₃) group is a key step in the synthesis of the target molecule. This functional group imparts unique electronic properties and is often introduced using specialized reagents.

The synthesis of aryl trifluoromethyl ethers can be achieved through a two-step process starting from phenols, which are first converted to aryl fluoroformates and then treated with sulfur tetrafluoride (SF₄). beilstein-journals.org Another method involves a chlorination/fluorination sequence starting from anisoles. beilstein-journals.org However, direct trifluoromethoxylation methods are often preferred for their efficiency.

Hypervalent iodine reagents have become prominent tools in modern organic synthesis for a variety of transformations, including the introduction of functional groups. umich.eduacs.org They are valued for their mild reaction conditions, high selectivity, and favorable environmental profile. nih.govumich.edu

Reagents such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are powerful oxidants used in numerous synthetic applications. arkat-usa.org For the specific task of introducing an OCF₃ group, specialized hypervalent iodine reagents have been developed. One notable class of reagents for trifluoromethoxylation is based on a benziodoxole framework. These reagents can act as group transfer agents, delivering the OCF₃ moiety to a substrate. nih.gov

While direct trifluoromethoxylation of an aniline ring can be challenging, a common strategy involves the trifluoromethoxylation of a phenol (B47542) precursor, followed by nitration and reduction of the nitro group to an amine. Hypervalent iodine(III) reagents are effective for the oxidation of phenols to quinone derivatives, which can then undergo further functionalization. nih.govorganic-chemistry.org The development of reagents like tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) has also provided a nucleophilic source of the OCF₃ group, capable of displacing leaving groups like triflates under mild conditions. beilstein-journals.org The application of these advanced reagents is crucial for the synthesis of complex molecules like this compound.

Nucleophilic Trifluoromethoxide Transfer Agents

The introduction of a trifluoromethoxy group (–OCF3) onto an aromatic ring via nucleophilic aromatic substitution (SNAr) presents a significant synthetic challenge due to the inherent instability and poor nucleophilicity of the trifluoromethoxide anion (CF3O⁻). ntu.edu.sgnih.gov However, the development of specialized reagents capable of transferring the trifluoromethoxide nucleophile has opened potential pathways for the synthesis of compounds like this compound.

This approach would theoretically involve the reaction of a suitable precursor, such as 2-halo-6-nitroaniline, with a nucleophilic trifluoromethoxide source. The viability of this reaction is predicated on the principles of SNAr, where the aromatic ring is "activated" by the presence of strong electron-withdrawing groups. harvard.edu In the case of this compound, the nitro group (–NO₂) at the C2 position provides the necessary activation for a nucleophilic attack at the C6 position, facilitating the displacement of a leaving group, such as a halogen.

Several types of reagents have been developed to serve as sources of the trifluoromethoxide anion. These include:

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) in combination with a CF₃ source: While not a direct transfer agent, combinations like TASF and (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) can generate a "naked" trifluoromethoxide anion.

(E)-O-trifluoromethyl-benzaldoximes (TFBO): These are shelf-stable compounds that can be activated by a base to release the CF3O⁻ species. nih.gov They have been shown to be effective in the nucleophilic trifluoromethoxylation of unactivated alkyl halides, suggesting their potential applicability to activated aromatic systems. nih.gov

Metal Trifluoromethoxides (e.g., AgOCF₃, CuOCF₃): These reagents have also been explored for trifluoromethoxylation reactions.

A plausible synthetic route to this compound using this methodology would start with a readily available di-substituted aniline, for instance, 2-chloro-6-nitroaniline (B1581787) or 2-fluoro-6-nitroaniline. The fluorine-substituted precursor would be particularly reactive towards SNAr. The reaction would proceed by the addition of the trifluoromethoxide nucleophile to the carbon bearing the halogen, forming a negatively charged Meisenheimer intermediate, which is stabilized by the ortho-nitro group. Subsequent elimination of the halide ion would yield the final product.

While specific documented examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the commercial availability of structurally related compounds, such as 3-fluoro-2-(trifluoromethoxy)-6-nitroaniline, indicates that such transformations are feasible. researchgate.netbldpharm.com

An alternative, though mechanistically distinct, strategy for synthesizing ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration. ntu.edu.sgnih.govnih.gov This method, while not a direct intermolecular SNAr with a trifluoromethoxide anion, represents a valuable route to the target structural motif. ntu.edu.sgnih.govnih.gov

The table below summarizes related research findings that illustrate the potential of nucleophilic trifluoromethoxylation and related methods for the synthesis of complex aniline derivatives.

Interactive Data Table: Examples of Trifluoromethoxylation Reactions

| Precursor | Reagent/Method | Product | Key Findings |

| Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, then heat | Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | Demonstrates a two-step method for achieving ortho-trifluoromethoxylation of anilines via OCF₃ migration. nih.govnih.gov |

| Activated Alkyl Halides | (E)-O-trifluoromethyl-benzaldoximes (TFBO), Base | Alkyl Trifluoromethyl Ethers | Shows the utility of TFBO as a stable source of the trifluoromethoxide anion for nucleophilic substitution. nih.gov |

| Aryl Stannanes and Arylboronic Acids | Silver-mediated | Aryl Trifluoromethyl Ethers | Represents an early example of transition-metal-mediated C(aryl)–OCF₃ bond formation. |

| 1,2-dichloro-4-trifluoromethoxybenzene | Nitrating agent, then H₂/catalyst | 2-Trifluoromethoxyaniline | Illustrates a synthetic route where the nitro group is introduced after the trifluoromethoxy group. |

Iii. Reactivity and Transformation Mechanisms of 2 Nitro 6 Trifluoromethoxy Aniline

Reactivity of the Nitro Group in 2-Nitro-6-(trifluoromethoxy)aniline

The nitro group is a cornerstone of this molecule's reactivity, offering a direct route to further functionalization, primarily through reduction.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial building blocks. beilstein-journals.org This conversion can be achieved using various methods, including catalytic hydrogenation or reduction with metals in an acidic medium. ksu.edu.sa

Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is a common and efficient method. ksu.edu.sa For instance, the reduction of nitroarenes can be performed using hydrogen gas with a palladium-on-carbon catalyst. google.com Another approach involves transfer hydrogenation, which utilizes a hydrogen donor like formic acid in the presence of an iron-based catalyst to yield the corresponding aniline (B41778) under mild, base-free conditions. organic-chemistry.org Metal-free reduction methods have also been developed, using reagents like trichlorosilane (B8805176) under continuous-flow conditions, which can convert both aromatic and aliphatic nitro compounds to primary amines in high yields. beilstein-journals.org

The product of this reduction, 2-amino-6-(trifluoromethoxy)aniline, is a key intermediate for further synthetic modifications.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation using hydrogen gas and a metal catalyst. ksu.edu.sa |

| Metal in Acid (e.g., Fe/HCl) | Reduction using a metal in an acidic environment. ksu.edu.sa |

| Trichlorosilane (HSiCl₃) | A metal-free method suitable for continuous-flow synthesis. beilstein-journals.org |

| Formic Acid / Iron Catalyst | A base-free transfer hydrogenation method. organic-chemistry.org |

While the nitro group itself is not typically involved directly in condensation reactions, its reduction product, the diamine, is a key participant. The resulting 1,2-diamine can undergo condensation with various electrophiles to form heterocyclic systems. For example, the reaction of an aniline derivative with other reagents can lead to the formation of complex structures like benzodiazepines. nih.gov Similarly, the synthesis of benzothiazoles can be initiated from a substituted aniline, demonstrating the utility of the amino group in cyclization reactions. prepchem.comsigmaaldrich.com

Reactivity of the Amino Group

The amino group in 2-amino-6-(trifluoromethoxy)aniline, obtained from the reduction of the parent nitro compound, is a hub of reactivity, enabling the synthesis of a wide array of derivatives.

Primary aromatic amines readily react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form diazonium salts. orgoreview.comlibretexts.org This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), facilitating a variety of substitution reactions. orgoreview.comresearchgate.net The resulting arenediazonium salt of 2-amino-6-(trifluoromethoxy)aniline serves as a versatile intermediate.

These diazonium salts are central to the Sandmeyer reaction, a powerful method for introducing a range of substituents onto an aromatic ring. wikipedia.orgnih.gov By using copper(I) salts (CuX, where X = Cl, Br, CN), the diazonium group can be replaced by a halide or a cyanide group. wikipedia.orgorganic-chemistry.org This provides a synthetic route that is often complementary to electrophilic aromatic substitution. wikipedia.org

Table 2: Examples of Sandmeyer Reactions

| Reagent | Product Functional Group |

|---|---|

| CuCl / HCl | Chloro (-Cl) |

| CuBr / HBr | Bromo (-Br) |

| CuCN / KCN | Cyano (-CN) |

Source: wikipedia.orgnih.gov

The amino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. ksu.edu.sa This nucleophilicity allows it to react with various electrophiles to form a range of derivatives. A common reaction is acylation, where the amine reacts with acid chlorides or anhydrides to form amides. ksu.edu.sa For example, anilines can be reacted with reagents like chloro(difluoro)acetic acid to produce amide products. acs.org This reactivity is crucial for the synthesis of many pharmaceutical and agrochemical compounds. The amino group of 2-amino-6-(trifluoromethoxy)aniline can be used in the preparation of more complex molecules, such as 2-amino-6-(trifluoromethoxy)benzothiazole. sigmaaldrich.com

Influence of Trifluoromethoxy Substituent on Aromatic Reactivity

The trifluoromethoxy (OCF₃) group significantly modulates the reactivity of the aromatic ring. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is primarily an inductive effect (-I). nih.gov This deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions like nitration slower than in benzene (B151609). nih.gov

Despite its deactivating nature, the oxygen atom's lone pairs can participate in resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. nih.gov However, the strong inductive withdrawal generally outweighs the resonance donation. The OCF₃ group is considered a "pseudo-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

Studies on trifluoromethoxy-substituted anilines have shown that metalation (lithium-hydrogen exchange) can be directed to specific positions on the ring depending on the protecting group used on the nitrogen atom. nih.govacs.org For N-tert-butoxycarbonyl-2-(trifluoromethoxy)aniline, metalation occurs at the 6-position, adjacent to the amino group. acs.org This demonstrates the powerful directing effect of the substituents, which can be exploited for regioselective functionalization of the aromatic ring. The trifluoromethoxy group also increases the lipophilicity of a molecule, a property that is often beneficial in the design of bioactive compounds. nih.gov

Electron-Withdrawing Effects and Electrophilic Nature

The benzene ring of this compound is significantly electron-deficient. This is a direct consequence of the powerful inductive and resonance effects exerted by the nitro and trifluoromethoxy substituents. The trifluoromethoxy group, while having lone pairs on the oxygen, acts as a strong withdrawing group due to the high electronegativity of the fluorine atoms, which pull electron density away from the ring through the oxygen atom (inductive effect). Similarly, the nitro group withdraws electron density both by induction and, more significantly, by resonance, delocalizing the ring's π-electrons onto its oxygen atoms.

This combined deactivation has several important consequences for the molecule's reactivity:

Reduced Nucleophilicity of the Amino Group: The strong electron withdrawal by the ortho-substituents (-NO₂ and -OCF₃) decreases the electron density on the aniline nitrogen. This makes the lone pair of the amino group less available to donate, thereby reducing its basicity and nucleophilicity compared to aniline. Reactions that involve nucleophilic attack by the amine, such as certain amidations, may require harsher conditions or specialized reagents to proceed efficiently. bldpharm.comwikipedia.org

Deactivated Aromatic Ring: The ring itself is strongly deactivated towards electrophilic aromatic substitution. wikipedia.org Electrophiles, which are electron-seeking species, will react much more slowly with this electron-poor ring compared to benzene or activated derivatives like phenol (B47542). libretexts.org For instance, an -NO₂ substituent can make a benzene ring more than 10 million times less reactive. libretexts.org

Enhanced Electrophilic Nature: The electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr), should a suitable leaving group be present at another position on the ring. While this molecule does not have an inherent leaving group, its derivatives do. For example, a chlorine atom at the 4-position of a 2-nitroaniline (B44862) derivative is known to be activated towards nucleophilic displacement. libretexts.org

The table below summarizes the electronic effects of the substituents on the aromatic ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Activating |

| -NO₂ (Nitro) | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating |

| -OCF₃ (Trifluoromethoxy) | -I (Withdrawing) | -R (Weakly Withdrawing) | Strongly Deactivating |

Regiochemical Control in Aromatic Substitutions

When a substituted benzene undergoes electrophilic aromatic substitution, the existing substituents determine the position of the incoming electrophile. This is known as the directing effect. wikipedia.org The directing effect is governed by the ability of the substituent to stabilize the intermediate carbocation (the arenium ion) that forms during the reaction. libretexts.orgyoutube.com

In this compound, the directing effects are in competition:

-NH₂ Group: The amino group is a powerful ortho, para-director. It can donate its lone pair of electrons via resonance, which strongly stabilizes the positive charge of the arenium ion when the electrophile adds to the ortho or para positions. youtube.com

-NO₂ Group: The nitro group is a strong meta-director. It deactivates all positions, but deactivates the ortho and para positions more so because resonance structures for ortho/para attack place the positive charge of the arenium ion directly adjacent to the positively charged nitrogen of the nitro group, which is highly unfavorable. Current time information in Bangalore, IN.

-OCF₃ Group: The trifluoromethoxy group is also considered a meta-director for similar reasons to the nitro group, as it strongly withdraws electron density.

Given the substitution pattern (positions 1, 2, and 6 are occupied), the available positions for an incoming electrophile are 3, 4, and 5. The powerful ortho, para-directing influence of the amino group at position 1 would direct an incoming electrophile to position 4 (para) or position 6 (ortho, but this is blocked). The meta-directing influence of the nitro group at position 2 would direct to position 4. The meta-directing influence of the trifluoromethoxy group at position 6 would also direct to position 4. Therefore, there is a consensus among the directing groups, and electrophilic substitution is strongly expected to occur at the C4 position .

Computational Studies on Reaction Mechanisms

Computational chemistry provides invaluable insights into reaction mechanisms by modeling molecular structures, energies, and transition states that may be difficult or impossible to observe experimentally.

Elucidation of Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. smolecule.com For a chemical reaction, a slice through this surface along the reaction coordinate illustrates the energy changes as reactants are converted into products, passing through high-energy transition states.

While specific computational studies on the potential energy surface of this compound are not prominently available in published literature, the methodology is well-established. A typical study would employ methods like Density Functional Theory (DFT) or high-level ab initio calculations (like Møller-Plesset perturbation theory, MP2) to:

Optimize the geometries of reactants, products, intermediates, and transition states.

Calculate their relative energies to determine the reaction's thermodynamics (enthalpy) and the activation energies of each step.

Map the minimum energy path connecting reactants to products.

For example, a computational study on the reduction of the nitro group to an amino group would elucidate the multi-step pathway, likely involving nitroso and hydroxylamine (B1172632) intermediates, and calculate the energy barriers for each transformation. This would reveal the rate-determining step of the reaction.

Radical Pathway Investigations

While many transformations of anilines, such as electrophilic substitution, proceed through ionic intermediates, some reactions can involve radical pathways. The nitro group, in particular, can be involved in single-electron transfer (SET) processes, leading to the formation of a radical anion.

Computational studies are instrumental in investigating the feasibility of such radical pathways. Researchers can model the structure and stability of potential radical intermediates. For instance, in the context of this compound, computational analysis could determine:

The electron affinity of the molecule to assess the ease of forming a radical anion.

The distribution of spin density in the radical anion to predict which atoms are the most reactive.

The energy barriers for subsequent reactions of the radical intermediate compared to ionic pathways.

These investigations help to build a complete mechanistic picture, clarifying whether a reaction proceeds through a polar (ionic) mechanism, a radical mechanism, or a combination of both.

V. Advanced Characterization and Computational Elucidation of 2 Nitro 6 Trifluoromethoxy Aniline and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for the structural determination of organic compounds. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the analyte.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.

For 2-Nitro-6-(trifluoromethoxy)aniline, the vibrational spectra are expected to exhibit characteristic bands corresponding to the nitro (NO₂), amino (NH₂), and trifluoromethoxy (OCF₃) groups, as well as the substituted benzene (B151609) ring.

Key Vibrational Modes:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. In related aniline (B41778) derivatives, these bands are distinctly observed. For instance, in 2-nitroaniline (B44862), these vibrations are well-documented. chemicalbook.com

NO₂ Stretching: The nitro group exhibits strong asymmetric and symmetric stretching vibrations, generally found in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. These are prominent features in the spectra of nitroaromatic compounds. nist.gov

C-F and C-O Stretching: The trifluoromethoxy group will be characterized by strong C-F stretching bands, typically in the range of 1000-1300 cm⁻¹, and a C-O stretching vibration. In similar trifluoromethyl-substituted anilines, these vibrations are significant markers. researchgate.net

Aromatic C-H and C=C Stretching: The benzene ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) IR | Expected Wavenumber (cm⁻¹) Raman |

|---|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | 3450 - 3500 | Weak |

| Amino (NH₂) | Symmetric Stretch | 3350 - 3400 | Weak |

| Amino (NH₂) | Scissoring | 1600 - 1650 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | Strong |

| Trifluoromethoxy (OCF₃) | C-F Stretch | 1100 - 1250 | Strong |

| Trifluoromethoxy (OCF₃) | C-O Stretch | 1020 - 1080 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Strong |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The chemical shifts of the nuclei provide detailed information about their electronic environment.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amino protons. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, along with the electron-donating amino group, will significantly influence the chemical shifts of the aromatic protons. Based on data from analogous compounds such as 2-nitro-6-(trifluoromethyl)aniline (B1589192) and other substituted anilines, the aromatic protons are expected to appear in the downfield region, likely between δ 6.5 and 8.0 ppm. rsc.orgsigmaaldrich.com The amino protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbons attached to the electronegative nitro and trifluoromethoxy groups are expected to be significantly deshielded and appear at lower field. The chemical shift of the trifluoromethoxy carbon itself would be a characteristic quartet due to coupling with the three fluorine atoms. Data from related compounds like 2-(trifluoromethyl)aniline (B126271) and various substituted anilines can be used to estimate the chemical shifts. researchgate.netrsc.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| C-NH₂ | - | ~145 |

| C-NO₂ | - | ~140 |

| C-OCF₃ | - | ~150 (quartet) |

| NH₂ | Broad singlet | - |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. The exact values can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₇H₅F₃N₂O₃), the molecular weight is approximately 222.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the trifluoromethoxy group (OCF₃), or parts thereof. Common fragments would include [M-NO₂]⁺ and potentially fragments arising from the cleavage of the C-O and C-N bonds. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its fragments with high accuracy. sigmaaldrich.comacs.org

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the aromatic system and the nitro and amino functional groups.

The presence of the nitro group, a strong chromophore, and the amino group, an auxochrome, on the benzene ring will lead to significant absorption in the UV-Vis region. Typically, nitroanilines exhibit strong absorption bands corresponding to π → π* and n → π* transitions. For instance, 2-nitroaniline shows characteristic absorption maxima. researchgate.netnist.gov The trifluoromethoxy group, being electron-withdrawing, will likely cause a shift in the absorption maxima compared to unsubstituted nitroaniline.

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for this compound has been reported in the searched literature, studies on similar molecules like 2-methoxy-4-nitroaniline (B147289) have revealed detailed structural parameters. nih.gov For this compound, an XRD analysis would be expected to reveal a planar or near-planar benzene ring with the substituents oriented to minimize steric hindrance. Intramolecular hydrogen bonding between the amino and nitro groups is a possibility that could influence the conformation.

Quantum Chemical Calculations for Molecular Properties and Interactions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful complement to experimental techniques. These calculations can predict and help interpret spectroscopic data, as well as provide insights into molecular properties that are difficult to measure experimentally.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles.

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental bands.

Calculate NMR chemical shifts: Theoretical chemical shifts can be correlated with experimental data to confirm structural assignments. acs.org

Determine electronic properties: This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity and electronic transitions.

Map the molecular electrostatic potential (MEP): The MEP surface can identify the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions.

Studies on related molecules like 2-(trifluoromethyl)aniline have successfully utilized DFT calculations to analyze their vibrational spectra and electronic properties. researchgate.net Similar computational approaches would be invaluable for a thorough understanding of this compound. nih.govyoutube.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic properties of organic compounds. For aniline derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a reliable means to determine the most stable conformation (ground state geometry) of the molecule. nih.govresearchgate.net

In the case of substituted anilines, such as those containing nitro and trifluoromethoxy groups, DFT is used to calculate key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.net For instance, in related nitro-substituted anilines, the amino group (-NH2) is often found to be slightly pyramidal, and its orientation with respect to the benzene ring is influenced by the electronic nature of the substituents. researchgate.net The strong electron-withdrawing nature of both the nitro (-NO2) and trifluoromethoxy (-OCF3) groups significantly influences the electron density distribution across the aromatic ring and the geometry of the entire molecule. nih.gov

Computational studies on analogous compounds, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), have demonstrated that DFT can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra), which are in good agreement with experimental data. nih.gov This underscores the reliability of DFT in characterizing the structural and electronic landscape of such molecules.

| Parameter | Bond | Calculated Value |

| Bond Length | C-N (amino) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-CF3 | ~1.33 Å | |

| Bond Angle | C-C-N (amino) | ~121° |

| C-C-N (nitro) | ~119° | |

| Dihedral Angle | H-N-C-C | ~15° (indicating slight pyramidalization) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the electron-withdrawing nitro and trifluoromethoxy groups are expected to significantly lower the energy of the LUMO, which would be predominantly localized on the nitro group and the benzene ring. nih.gov The HOMO, on the other hand, would likely have significant contributions from the amino group's lone pair of electrons and the π-system of the benzene ring. nih.gov The calculated HOMO-LUMO energies for related compounds like 4-nitro-3-(trifluoromethyl)aniline confirm that charge transfer occurs within the molecule. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Substituted Aniline Derivative (Analogous to this compound) (Note: Data is hypothetical and based on typical values for similar structures.)

| Parameter | Value (eV) | Implication |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -2.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 3.7 eV | Chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It allows for the investigation of charge transfer and delocalization of electron density within the molecule, which are crucial for its stability. nih.gov NBO analysis can quantify the stabilization energies associated with these charge transfer interactions.

In substituted anilines, NBO analysis reveals significant interactions between the lone pair of the amino nitrogen and the antibonding orbitals of the adjacent carbon-carbon bonds of the ring (n → σ* and n → π* interactions). nih.gov For this compound, strong intramolecular charge transfer is expected from the electron-donating amino group to the electron-withdrawing nitro and trifluoromethoxy groups, mediated by the π-system of the benzene ring. This charge delocalization is a key factor in the stabilization of the molecule. nih.gov Studies on similar molecules have used NBO analysis to elucidate the intramolecular interactions responsible for molecular stability. nih.gov

Molecular Electrostatic Potential Surface (MEPS) for Reactivity Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEPS maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEPS would likely show a region of high negative potential around the oxygen atoms of the nitro group, making it a prime site for electrophilic interaction. The area around the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack or hydrogen bonding. The trifluoromethoxy group, due to the high electronegativity of the fluorine atoms, would also contribute significantly to the electrostatic potential landscape. The MEPS analysis of related nitroanilines has been instrumental in identifying the most reactive sites for various interactions. nih.gov

Solvent Effects on Molecular Properties (e.g., IEFPCM model)

The properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), are used to simulate the effects of a solvent on the solute molecule. gaussian.comresearchgate.net These models place the solute in a cavity within a dielectric continuum representing the solvent, allowing for the calculation of properties in a more realistic environment. gaussian.com

For a polar molecule like this compound, solvent polarity is expected to have a considerable impact on its electronic properties, such as the dipole moment and the HOMO-LUMO energy gap. rsc.org The IEFPCM model can be employed to study how different solvents affect the stability of various conformers and the electronic transition energies, which are relevant to its UV-Vis absorption spectrum. dntb.gov.ua

Influence of Substituents on Molecular Conformation and Electronic Characteristics

In this compound, the ortho-positioning of both the nitro and trifluoromethoxy groups relative to the amino group introduces significant steric and electronic effects. Steric hindrance between these bulky groups can lead to a twisting of the nitro and trifluoromethoxy groups out of the plane of the benzene ring, which can, in turn, affect the extent of π-conjugation.

Electronically, the strong -I (inductive) and -M (mesomeric) effects of the nitro group, combined with the strong -I effect of the trifluoromethoxy group, lead to a significant withdrawal of electron density from the aromatic ring. wikipedia.org This has several consequences:

Acidity/Basicity: The electron-withdrawing groups decrease the electron density on the amino nitrogen, making the lone pair less available for protonation and thus reducing the basicity of the aniline derivative.

Reactivity: The depleted electron density on the aromatic ring deactivates it towards electrophilic substitution reactions.

Dipole Moment: The presence of strong electron-withdrawing and donating groups at different positions on the ring results in a large molecular dipole moment.

Vi. Emerging Applications and Future Research Directions

Role in Advanced Materials Science and Functional Polymers

The presence of electron-withdrawing groups and reactive sites on the aromatic ring of 2-Nitro-6-(trifluoromethoxy)aniline makes it an attractive candidate for the development of novel materials with tailored properties. Its derivatives are being investigated for their potential to form the basis of advanced materials and functional polymers.

Liquid Crystalline Systems

The rigid core structure and the potential for introducing various substituents make aniline (B41778) derivatives, including those of this compound, interesting components for the synthesis of liquid crystals. While direct studies on liquid crystalline systems derived from this specific compound are not extensively documented, the broader class of trifluoromethoxy-substituted anilines has been explored in this context. The introduction of the trifluoromethoxy group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase, due to its electronic effects and steric bulk. Future research could focus on synthesizing Schiff bases or azo compounds from this compound and studying their liquid crystalline behavior.

Development of Functional Monomers

This compound can serve as a precursor for functional monomers. The amino group can be readily modified to introduce polymerizable functionalities, such as acrylate (B77674) or styrenic groups. For instance, a similar strategy has been employed where a vanillin-derived monomer, containing both an amine and a formyl group, was copolymerized to create functional polymers. scirp.org This approach allows for the incorporation of the unique electronic properties of the substituted aniline into a polymer backbone. scirp.org The resulting polymers could exhibit interesting optical, thermal, or pH-responsive properties. scirp.org The nitro group can also be a site for further chemical transformations either before or after polymerization, leading to materials with diverse functionalities. scirp.org

Strategies for Further Functionalization and Diversification

The chemical reactivity of this compound offers numerous avenues for structural modification, enabling the creation of a diverse library of derivatives with potentially enhanced or novel properties.

Key functionalization strategies include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 2-amino-6-(trifluoromethoxy)aniline. This diamine can then be used as a monomer in polycondensation reactions to form polyimides or polyamides with high thermal stability and specific electronic characteristics.

Reactions of the Amino Group: The primary amino group is a versatile handle for a wide range of chemical transformations. It can undergo acylation, alkylation, and diazotization reactions. For example, reaction with acyl chlorides can produce amides, which are pivotal structures in many pharmaceuticals and advanced materials. acs.org

Aromatic Substitution Reactions: The benzene (B151609) ring itself can be further functionalized through electrophilic aromatic substitution reactions, although the existing electron-withdrawing groups will direct incoming substituents to specific positions. Halogenation, such as bromination, can introduce additional reactive sites for cross-coupling reactions, expanding the synthetic possibilities. google.com For instance, the synthesis of 2,6-dibromo-4-trifluoromethoxyaniline has been achieved through the bromination of 4-trifluoromethoxyaniline. google.com

Metal-Mediated Cross-Coupling Reactions: The introduction of a halogen onto the aromatic ring allows for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular architectures.

A summary of potential derivatization reactions is presented in the table below:

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nitro Group Reduction | H₂, Pd/C or other reducing agents | Diaminobenzenes |

| Acylation of Amino Group | Acyl chlorides, anhydrides | Amides |

| Alkylation of Amino Group | Alkyl halides | Secondary or tertiary amines |

| Diazotization | NaNO₂, HCl | Diazonium salts (precursors for azo dyes, etc.) |

| Bromination | Bromine or HBr/H₂O₂ | Bromo-substituted anilines |

Interdisciplinary Research Frontiers

The versatility of this compound and its derivatives opens up research avenues at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry: While this article does not focus on pharmacology, the trifluoromethyl and trifluoromethoxy groups are known to enhance the metabolic stability and bioavailability of drug candidates. Therefore, derivatives of this compound could be explored as scaffolds for the development of new therapeutic agents.

Agrochemicals: Similar to medicinal chemistry, the introduction of fluorine-containing groups is a common strategy in the design of modern pesticides and herbicides. google.comgoogle.com The structural motifs present in this compound could be incorporated into new agrochemical candidates.

Organic Electronics: The electron-withdrawing nature of the substituents on the aniline ring can be harnessed in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By incorporating this moiety into larger conjugated systems, it may be possible to tune the electronic properties of the resulting materials.

The continued exploration of the chemistry of this compound is poised to yield a wealth of new molecules with exciting and potentially useful properties across a range of scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 2-nitro-6-(trifluoromethoxy)aniline, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves two key steps: (1) nitration of a trifluoromethoxy-substituted benzene precursor and (2) reduction of the nitro group (if starting from a nitro precursor). For example, halogen exchange (e.g., Cl → OCF₃) followed by para-selective nitration at low temperatures (-20°C to 80°C) ensures regioselectivity . Catalytic hydrogenation (e.g., H₂/Pd-C) is commonly used for nitro reduction, but solvent choice (e.g., ethanol vs. THF) and catalyst loading significantly impact yield (reported 70–85%) and purity (>95% by HPLC) .

Critical parameters:

- Temperature control during nitration to avoid byproducts (e.g., di-nitration).

- Catalyst deactivation due to trifluoromethoxy group’s electron-withdrawing effects.

Advanced: How can regioselectivity challenges in nitration of trifluoromethoxy-substituted aromatics be addressed computationally?

Answer:

Density Functional Theory (DFT) simulations predict electrophilic aromatic substitution (EAS) pathways. The trifluoromethoxy group (-OCF₃) is a meta-directing, strong electron-withdrawing group. However, steric hindrance at the ortho position (due to OCF₃’s bulk) can shift nitration to the para position. Computational models (e.g., B3LYP/6-311+G(d,p)) optimize transition-state geometries to predict dominant products . Experimental validation via ¹H/¹⁹F NMR and LC-MS confirms regiochemical outcomes .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR distinguishes trifluoromethoxy (-OCF₃, δ ≈ -55 to -58 ppm) and nitro group electronic effects .

- Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H]+ = 227.0462) confirms molecular formula .

- HPLC-PDA: Purity assessment (>95%) with C18 columns (acetonitrile/water mobile phase) .

- IR Spectroscopy: Nitro group absorption bands (~1520 cm⁻¹ and ~1350 cm⁻¹) validate functional groups .

Advanced: How do substituent effects influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The nitro group (-NO₂) activates the ring for NAS at ortho/para positions, but the trifluoromethoxy group (-OCF₃) deactivates it. Competitive inhibition studies show that electron-deficient rings favor SNAr mechanisms only under harsh conditions (e.g., NH₃ in DMSO at 120°C). Kinetic studies (monitored via ¹⁹F NMR) reveal a Hammett ρ value of +3.2, indicating strong electron withdrawal .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Antifungal Agents: As a precursor in pyrimidine derivatives (e.g., 2-isopropyl-6-methyl-N-(trifluoromethoxyphenyl)pyrimidin-4-amine), it exhibits MIC values of 0.5–2 µg/mL against Candida albicans .

- Antitubercular Scaffolds: Structural analogs show inhibitory activity against Mycobacterium tuberculosis (IC₅₀ = 8.3 µM) via QSAR-optimized side chains .

Advanced: How can reaction-accelerating additives improve functional group compatibility in derivatization?

Answer:

Ammonium salts (e.g., NH₄I) enhance reaction rates in hydrazinolysis of amides by stabilizing transition states. For example, in the synthesis of 4-(trifluoromethoxy)aniline derivatives, NH₄I increases yields from 45% to 82% by reducing activation energy (ΔG‡ from 28.5 to 22.1 kcal/mol) . Additive screening via DoE (Design of Experiments) optimizes solvent polarity and ionic strength.

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Nitrile gloves, chemical goggles, and lab coats (due to skin/eye irritation risks) .

- Ventilation: Use fume hoods to avoid inhalation of nitro-aromatic vapors (TLV-TWA: 0.1 ppm) .

- Spill Management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the trifluoromethoxy group impact agrochemical activity compared to methoxy or chloro substituents?

Answer:

The -OCF₃ group enhances lipophilicity (logP increase by 1.2 vs. -OCH₃) and metabolic stability. In herbicidal assays, derivatives with -OCF₃ show 3× longer soil half-life (t₁/₂ = 14 days) compared to -Cl analogs . Field trials confirm reduced photodegradation due to C-F bond stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.